molecular formula C15H17FN4O3 B1671340 Enoxacin CAS No. 74011-58-8

Enoxacin

Número de catálogo: B1671340
Número CAS: 74011-58-8
Peso molecular: 320.32 g/mol
Clave InChI: IDYZIJYBMGIQMJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Tipos de reacciones: La enoxacina experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución .

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de la enoxacina puede conducir a la formación de varios derivados oxidados .

Comparación Con Compuestos Similares

Actividad Biológica

Enalaprilat is the active metabolite of enalapril, a widely used angiotensin-converting enzyme (ACE) inhibitor. This compound plays a significant role in the management of hypertension and heart failure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The biological activity of enalaprilat extends beyond its antihypertensive effects, influencing various physiological and pathological processes.

Enalaprilat functions primarily by inhibiting ACE, leading to:

  • Decreased Angiotensin II Levels : This results in vasodilation and reduced blood pressure.
  • Increased Bradykinin Levels : Elevated bradykinin contributes to vasodilation but may also lead to side effects such as cough.
  • Altered Renin-Angiotensin System : Inhibition of ACE leads to increased plasma renin activity and angiotensin I levels.

Pharmacokinetics

  • Absorption : Enalaprilat is poorly absorbed when taken orally; thus, it is typically administered intravenously.
  • Bioavailability : Approximately 40% of the administered dose is converted to enalaprilat.
  • Half-life : The functional half-life is about 11 hours, which can be prolonged in patients with renal impairment.

Antihypertensive Action

Enalaprilat effectively lowers blood pressure in patients with hypertension. Its action on the renin-angiotensin system reduces vascular resistance and decreases fluid retention.

Cardiovascular Protection

Research indicates that enalaprilat provides additional cardiovascular benefits:

  • Reduction in Left Ventricular Hypertrophy : Studies have shown that ACE inhibitors like enalaprilat can reduce hypertrophy in patients with heart failure.
  • Improvement in Endothelial Function : Enalaprilat has been associated with improved endothelial function, which is crucial for vascular health.

Case Studies and Research Findings

  • Combination Therapy in Colorectal Cancer :
    • A study evaluated the effects of enalapril combined with 5-fluorouracil (5-FU) on colorectal cancer cells. Results showed that enalapril enhanced the anti-tumor effects of 5-FU by increasing apoptosis and reducing cell migration. The combination therapy also decreased tumor fibrosis and collagen content, suggesting a potential role for enalapril in cancer treatment alongside traditional therapies .
  • Effects on Oxidative Stress :
    • Research indicated that enalaprilat increases malondialdehyde (MDA) levels, a marker of oxidative stress, while reducing total thiol levels and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This suggests that while enalaprilat has protective cardiovascular effects, it may also induce oxidative stress under certain conditions .
  • Impact on Renal Function :
    • Enalaprilat has been shown to have protective effects on renal function in diabetic patients. It reduces proteinuria and slows the progression of diabetic nephropathy by decreasing intraglomerular pressure through its vasodilatory effects on the efferent arterioles .

Data Table: Summary of Biological Activities

Biological ActivityEffectReferences
AntihypertensiveDecreases blood pressure
Cardiovascular ProtectionReduces left ventricular hypertrophy
Cancer Therapeutic PotentialEnhances efficacy of 5-FU
Oxidative StressIncreases MDA; decreases antioxidant activity
Renal ProtectionReduces proteinuria in diabetic patients

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study Enoxacin’s anticancer effects, and how are they validated?

this compound’s antitumor activity is frequently evaluated using in vitro cell lines (e.g., osteosarcoma 143B cells, prostate cancer cells) and in vivo xenograft models. Key validation steps include:

  • Cell viability assays : MTT or flow cytometry with Annexin V/PI staining to quantify apoptosis (e.g., 44.8–51.1% recovery in serum via HPLC ).
  • Migration/invasion assays : Transwell assays to assess dose-dependent inhibition of metastatic potential .
  • In vivo validation : Tumor volume/weight measurements in nude mice, with body weight monitored for toxicity .
  • Controls : Comparison with untreated/vehicle groups (e.g., NaCl vs. This compound-treated mice ).

Q. How is this compound quantified in biological samples, and what analytical methods ensure reproducibility?

High-performance liquid chromatography (HPLC) is the gold standard. Methodological details include:

  • Column : HypersilBDS C18 (4.6 × 150 mm, 5 µm).
  • Mobile phase : Acetonitrile:0.05 M citric buffer (15:85, pH 3.5).
  • Detection : 345 nm wavelength, linear range 0.05–5.0 µg/mL in human plasma .
  • Validation : Intraday/interday RSD ≤6.61%, recovery rates 44.8–51.1% .

Q. What molecular mechanisms underlie this compound’s inhibition of osteoclastogenesis?

this compound suppresses RANK-L-induced osteoclast formation by:

  • TRAP activity reduction : Dose-dependent decrease in TRAP-positive multinucleated cells .
  • Post-translational disruption : Impairing protein transport critical for osteoclast function without affecting cell viability .
  • miRNA modulation : Restoring global miRNA expression in cancer cells, linked to apoptosis and cell cycle arrest .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual roles as an antibiotic and anticancer agent?

Contradictions arise when antibacterial properties (e.g., fluoroquinolone activity) overlap with off-target anticancer effects. Methodological strategies include:

  • Dose-response profiling : Separate IC50 ranges for antimicrobial vs. antitumor effects (e.g., µg/mL vs. mg/kg doses ).
  • Pathway-specific assays : Use CRISPR screens or RNA-seq to distinguish miRNA-mediated anticancer pathways from antibiotic targets .
  • Clinical correlation : Compare pharmacokinetic data (e.g., plasma concentrations in ALS trials ) with preclinical models.

Q. What strategies optimize this compound’s efficacy in xenograft models while minimizing toxicity?

Key considerations for in vivo studies:

  • Dosing regimen : Phase Ib/IIa trials used oral administration with plasma concentration monitoring to ensure safety (no significant body weight loss in mice ).
  • Biomarker tracking : Measure miRNA levels in plasma/CSF as a surrogate for target engagement .
  • Toxicity controls : Regular histopathology and serum biochemistry in treated vs. control cohorts .

Q. How should researchers design clinical trials for this compound’s repurposing in neurodegenerative diseases like ALS?

Lessons from Phase Ib/IIa trials highlight:

  • Safety endpoints : Monitor adverse events (e.g., gastrointestinal symptoms) and tolerability over 12–24 weeks .
  • Biomarker validation : Correlate miRNA upregulation with clinical outcomes (e.g., ALSFRS-R scores) .
  • Inclusion criteria : Prioritize patients with early-stage ALS and standardized miRNA baselines .

Q. Methodological Challenges & Solutions

Q. How to address variability in this compound’s pharmacokinetic data across studies?

  • Standardization : Use validated HPLC protocols with citric buffer mobile phase to reduce inter-lab variability .
  • Matrix effects : Precipitate serum proteins with methanol before analysis to improve recovery rates .
  • Cross-study validation : Compare raw data from preclinical (mouse plasma) and clinical (human CSF) matrices .

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

  • Nonlinear regression : Fit dose-response curves (e.g., log[this compound] vs. apoptosis rate) using tools like GraphPad Prism .
  • ANOVA with post-hoc tests : Compare tumor volumes across treatment groups in xenograft studies .
  • Survival analysis : Kaplan-Meier curves for ALS trial endpoints (e.g., time to tracheostomy) .

Q. Data Presentation Guidelines

  • Tables : Include raw data (e.g., tumor weights, miRNA levels) in appendices; summarize processed data (mean ± SD) in main text .
  • Figures : Label Transwell assay images clearly, citing magnification and quantification methods .
  • Ethics : Obtain informed consent for clinical data and disclose conflicts of interest .

Propiedades

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYZIJYBMGIQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022984
Record name Enoxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enoxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.09e+00 g/L
Record name Enoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enoxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Enoxacin exerts its bactericidal action via the inhibition of the essential bacterial enzyme DNA gyrase (DNA Topoisomerase II).
Record name Enoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

74011-58-8
Record name Enoxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74011-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enoxacin [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074011588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name enoxacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Enoxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325OGW249P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Enoxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

220-224 °C, 220 - 224 °C
Record name Enoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enoxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

About 10 g of AT-2266.hydrochloride was dissolved to hot water (about 70° C.) and the solution was neutralized with 15% aqueous solution of sodium hydroxide which was warmed to 70° C. previously. The precipitate was collected by filtration and dried at 70° to 80° C. for elimination of adhering water to give the AT-2266.sesquihydrate.
Name
AT-2266.hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The tetrabutyl ammonium salt of enoxacin [J. Med. Chem., 27, 292 (1984)] was prepared and converted into the corresponding dimethylacetal, using the procedure described for the corresponding norfloxacin analog in Example 15 (but done on a 0.112 mmol scale). This was coupled to 6-aminopenicillanic acid (24.2mg, 0.112 mmol) by following the procedure as described for the preparation of the product in Example 33. The product, which was very unstable, was purified by preparative liquid chromatography (C-18 reverse phase, 0-100% aqueous acetonitrile gradient) to give an amorphous, pale yellow powder after lyophilization (16.4 mg, 25% yield).
[Compound]
Name
dimethylacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24.2 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enoxacin
Reactant of Route 2
Reactant of Route 2
Enoxacin
Reactant of Route 3
Enoxacin
Reactant of Route 4
Enoxacin
Reactant of Route 5
Enoxacin
Reactant of Route 6
Enoxacin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.